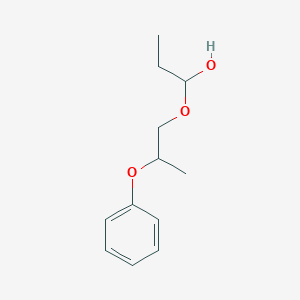

Propanol, (methyl-2-phenoxyethoxy)-

Description

The compound “Propanol, (methyl-2-phenoxyethoxy)-” is a propanol derivative with a complex ether-phenoxy functional group. These compounds are typically used as solvents, intermediates in organic synthesis, or components in industrial formulations due to their polar yet hydrophobic properties .

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1-(2-phenoxypropoxy)propan-1-ol |

InChI |

InChI=1S/C12H18O3/c1-3-12(13)14-9-10(2)15-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3 |

InChI Key |

FWRGCSBAKVECHW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(O)OCC(C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to (methyl-2-phenoxyethoxy)propanol involves a multi-step etherification process:

Phenol Reaction with Ethylene Oxide:

Phenol is reacted with ethylene oxide in the presence of a strong base catalyst, typically sodium hydroxide, to form 2-phenoxyethanol. This step forms the ether linkage essential for the compound’s structure.Alkylation with Propanol:

The intermediate 2-phenoxyethanol is then alkylated with propanol under controlled conditions to introduce the propanol moiety. This process often requires controlled temperature and pressure to optimize yield and purity.

This synthetic route is favored due to its straightforwardness and the availability of starting materials.

Industrial Production Methodology

In industrial settings, the synthesis is carried out continuously with precise control over reaction parameters:

- Catalyst Use: Catalysts facilitate the reaction of phenol with ethylene oxide, enhancing efficiency and selectivity.

- Temperature and Pressure: Controlled to maintain optimal reaction rates and minimize side reactions.

- Purification: Post-reaction, the product is purified to achieve high purity suitable for commercial and research applications.

This continuous process ensures scalability and reproducibility, making it suitable for large-scale production.

Preparation of Stock Solutions for Research Applications

For experimental and in vivo studies, (methyl-2-phenoxyethoxy)propanol is prepared as stock solutions with precise molarity and volume calculations. A detailed preparation table is used to guide the dissolution of specific masses of the compound into solvents such as DMSO, PEG300, Tween 80, and water, ensuring clarity and homogeneity of the solution before subsequent additions.

| Mass of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| Volume for 1 mM Solution (mL) | 4.7558 | 23.779 | 47.558 |

| Volume for 5 mM Solution (mL) | 0.9512 | 4.7558 | 9.5116 |

| Volume for 10 mM Solution (mL) | 0.4756 | 2.3779 | 4.7558 |

Note: Preparation involves stepwise addition of solvents with mixing and clarification at each step to ensure solution clarity.

Chemical Reaction Analysis Related to Preparation

The compound’s synthesis and subsequent chemical behavior involve several key reactions:

- Etherification: Formation of ether bonds between phenol, ethylene oxide, and propanol.

- Oxidation and Reduction: The compound can undergo oxidation to aldehydes or ketones and reduction to alcohol derivatives, which may be relevant in modifying or verifying the compound’s purity.

- Substitution Reactions: The hydroxyl group can be substituted with other functional groups under appropriate conditions, useful in derivative synthesis.

Common reagents include sodium hydroxide for base catalysis, potassium permanganate or chromic acid for oxidation, and lithium aluminum hydride for reduction.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Phenol + Ethylene Oxide Reaction | Base-catalyzed etherification | Phenol, Ethylene Oxide, NaOH | Forms 2-phenoxyethanol intermediate |

| Alkylation with Propanol | Introduction of propanol moiety | Propanol, Controlled Temp & Pressure | Final step to obtain (methyl-2-phenoxyethoxy)propanol |

| Industrial Continuous Process | Scaled-up synthesis | Catalyst, Temp/Pressure Control | Ensures high yield and purity |

| Stock Solution Preparation | Dissolution for research use | DMSO, PEG300, Tween 80, Water | Stepwise solvent addition with clarity checks |

Research Findings and Practical Considerations

- The compound’s preparation is well-established in both laboratory and industrial contexts, with emphasis on reaction control to maximize yield and purity.

- The use of strong bases and catalysts is critical in facilitating ether bond formation.

- Stock solutions require careful preparation to ensure solubility and stability, particularly for in vivo and biochemical applications.

- The compound’s balanced hydrophobic and hydrophilic nature is a key factor in its utility across chemical and biological fields.

Chemical Reactions Analysis

Types of Reactions

Propanol, (methyl-2-phenoxyethoxy)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction yields alcohols .

Scientific Research Applications

Propanol, (methyl-2-phenoxyethoxy)- has a wide range of scientific research applications:

Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.

Biology: It is used in the preparation of biological samples and as a component in certain biochemical assays.

Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: It is used in the formulation of coatings, adhesives, and cleaning agents due to its excellent solubility and compatibility

Mechanism of Action

The mechanism of action of Propanol, (methyl-2-phenoxyethoxy)- involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Physical and Thermochemical Properties

Table 1: Key Physical Properties of Alkoxy-Substituted Propanols

Notes:

- Alkoxy-substituted propanols generally exhibit lower saturated vapor pressures compared to simpler alcohols like propanol or butanol, suggesting reduced volatility and slower evaporation rates .

- The refractive index of such compounds may vary with the length and branching of the ether chain, though direct data are sparse.

Chemical Reactivity and Decomposition Pathways

Alkoxy-propanols undergo distinct surface reactions compared to their parent alcohols. For example:

- Propanol dissociates on tungsten carbide (WC) surfaces via O–H bond cleavage at 100 K, forming propoxy intermediates .

- Propanal , a related compound, binds to WC through di-σ C–O bonds, leading to different decomposition products (e.g., propene) .

- Alkoxy-propanols like 1-methoxy-2-propanol are expected to exhibit similar dissociation behavior due to their hydroxyl groups, but their ether linkages may alter adsorption kinetics or intermediate stability.

Table 2: Hazard Profiles of Selected Propanol Derivatives

Alkoxy-propanols generally pose lower flammability risks than propanol but may exhibit higher toxicity due to their complex functional groups .

Odor and Sensory Properties

Despite structural similarities, odor profiles vary significantly among alcohols. For example:

- Propanol is described using aromatic and alkyl odor referents.

- Pentanol (a longer-chain analogue) has esteric and terpenic notes, highlighting the impact of chain length on sensory perception .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.